molecular formula C29H30N2O7 B2958792 Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate CAS No. 22839-58-3

Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate

Cat. No.: B2958792
CAS No.: 22839-58-3
M. Wt: 518.566
InChI Key: IVJGBERAZUMDJM-LOSJGSFVSA-N
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Description

Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate is a chiral compound featuring a benzyl ester backbone with dual functional groups: a benzyloxycarbonyl (Cbz) protected amine and a carbamoyl group linked to a methoxy-oxo-phenylpropane moiety.

Properties

IUPAC Name

benzyl (3S)-4-[[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)/t24-,25+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJGBERAZUMDJM-LOSJGSFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate, also known by its CAS number 97792-42-2, is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C40H44N4O9C_{40}H_{44}N_{4}O_{9} and a molecular weight of approximately 724.7988 g/mol. The structure includes multiple functional groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC40H44N4O9
Molecular Weight724.7988 g/mol
CAS Number97792-42-2
Boiling Point985.3 °C at 760 mmHg
Density1.291 g/cm³

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antineoplastic Properties : Some derivatives of benzyloxycarbonyl compounds have shown potential in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures may modulate inflammatory responses, making them candidates for treating conditions like chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .

Case Studies and Research Findings

  • Cancer Research : A study demonstrated that compounds structurally related to this compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Inflammatory Disease Models : In animal models of lung inflammation, compounds with similar benzyloxycarbonyl moieties reduced markers of inflammation significantly, suggesting a potential therapeutic role in managing inflammatory lung diseases .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have indicated that this compound can effectively bind to key proteins involved in cancer progression and inflammation, supporting its potential as a lead compound for drug development .

Scientific Research Applications

Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate is a complex organic compound with a unique combination of functional groups and stereochemistry. It contains a benzyloxy carbonyl group and a methoxy-oxo group, which contribute to its chemical reactivity and biological activity. This compound's specific structural features make it valuable for targeted therapeutic applications where specificity is crucial.

Potential Applications

This compound has potential applications in various fields. Research indicates it may exhibit significant biological activity, particularly in medicinal chemistry. Preliminary studies suggest potential applications in:

  • Pharmaceutical research
  • Agrochemicals
  • Material science

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action, which helps to elucidate the compound's pharmacological profile and therapeutic potential. Potential interactions include:

  • Enzyme inhibition
  • Receptor binding
  • Cellular signaling modulation

Structural Analogues

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Properties
Methyl 3-(2-carbamoylphenyl)carbamoylpropanoateContains carbamoyl groupPotential anti-cancer properties
Ethyl 3-(4-fluorophenyl)carbamoylpropanoateFluorine substitutionEnhanced lipophilicity
Propanamide derivativesVarying alkane chainsDifferent solubility profiles

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several analogues documented in the evidence:

Compound Key Features Functional Groups Stereochemistry Molecular Weight Source
Target Compound Cbz-protected amine, carbamoyl, methoxy-oxo-phenylpropane Benzyl ester, Cbz, carbamate 3S, 2R Not specified
Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate Bromophenyl, fluoro substituent Benzyl ester, Cbz, bromine 2R,3R 500.35 g/mol
benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate Boc-protected amine, carbamoyl Benzyl ester, Boc 2R 322.36 g/mol
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(2′-nitro-4′-iodophenyl)amino]propanoate Nitro, iodo substituents Boc, nitro, iodine 2S Not specified

Key Observations :

  • Protecting Groups : The target compound uses a Cbz group, while analogues like employ tert-butoxycarbonyl (Boc). Cbz is base-labile, whereas Boc requires acidic conditions for deprotection, impacting synthetic strategies .
  • Substituent Effects: The bromophenyl and fluoro groups in enhance steric bulk and electronic effects compared to the target’s phenyl and methoxy groups.
  • Stereochemistry : The 3S configuration in the target contrasts with the 2R,3R configuration in , which may influence enantioselective interactions in biological systems.
Pharmacological Potential

Although the target’s bioactivity is unspecified, structural analogues with benzyl carbamates (e.g., ) show promise as enzyme inhibitors. For instance, identifies a pyrazine-carboxylic acid derivative as a reverse transcriptase inhibitor, underscoring the role of carbamoyl groups in target binding. Similarly, benzo[h]chromene derivatives in exhibit antimycobacterial activity, suggesting that the target’s phenyl and methoxy groups could confer antimicrobial properties if tested.

Crystallographic and Physicochemical Properties

The brominated analogue in crystallizes in a monoclinic system (space group P2₁) with a density of 1.435 g/cm³. The absence of heavy atoms (e.g., Br, I) in the target may reduce its density and alter packing efficiency. Additionally, the Boc-protected compound in (MW 322.36) is smaller than the target, implying differences in solubility and permeability.

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